![molecular formula C17H20N2O3S2 B2814451 Ethyl 2-(2-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetate CAS No. 1172547-32-8](/img/structure/B2814451.png)
Ethyl 2-(2-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetate
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Description
Scientific Research Applications
Microwave Assisted Synthesis and Biological Activities
A study by Attimarad et al. (2017) on ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates revealed their significant anti-inflammatory, analgesic, and antioxidant activities. These findings suggest potential applications in developing therapeutic agents for inflammation and pain management. Additionally, molecular docking studies indicated a good correlation between the anti-inflammatory activity and the binding modes in COX-2 enzyme, highlighting their relevance in drug design and discovery (Attimarad, Khedr, & Aldhubiab, 2017).
Glucosidase Inhibition Studies
Babar et al. (2017) synthesized novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates showing significant inhibition towards α-glucosidase and β-glucosidase enzymes. This suggests a potential application in managing diabetes through the inhibition of these enzymes, which are involved in carbohydrate digestion and glucose absorption (Babar et al., 2017).
Antiamoebic Activity and Cytotoxicity
Shirai et al. (2013) explored the antiamoebic activity of ethyl (5-alkyl-2-amino-1,3-thiazol-4-yl) acetates, demonstrating good in vitro activity against Acanthamoeba polyphaga. The compounds showed lower cytotoxicity compared to traditional agents, suggesting their potential as safer amoebicidal agents (Shirai, Endo, Maseda, & Omasa, 2013).
Synthesis and Antimicrobial Activities
Wardkhan et al. (2008) synthesized derivatives with thiazole moieties that exhibited antimicrobial activities against various bacterial and fungal pathogens. This underscores the potential of such compounds in the development of new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Synthesis and Antitumour Activity
Liu et al. (2018) investigated ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, which demonstrated inhibition of cancer cell proliferation. This finding suggests a potential application in cancer therapy, especially in designing compounds targeting specific tumor cells (Liu et al., 2018).
properties
IUPAC Name |
ethyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-3-12-5-7-13(8-6-12)18-15(20)11-24-17-19-14(10-23-17)9-16(21)22-4-2/h5-8,10H,3-4,9,11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBWRLBZOVOHFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetate |
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